2-(2-phenylethenyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGHBUXYDGKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Phenylethenyl Azepane and Its Analogues
Direct Synthetic Routes to the 2-(2-phenylethenyl)azepane Scaffold
Direct methods for constructing the this compound scaffold and its derivatives often involve the strategic functionalization of a pre-formed azepane ring. These approaches are valued for their efficiency in introducing substituents at specific positions of the heterocyclic core.
Organolithium Chemistry-Mediated Approaches to Azepane Derivatives
Organolithium chemistry provides a powerful tool for the direct C-H functionalization of N-protected saturated heterocycles. whiterose.ac.ukbeilstein-journals.org This methodology has been successfully applied to the synthesis of various substituted azepanes.
The direct α-lithiation of N-Boc-protected saturated nitrogen heterocycles, a method pioneered by Beak and Lee, has become a cornerstone for introducing substituents adjacent to the nitrogen atom. beilstein-journals.org However, the application of this strategy to N-Boc-azepane has been reported as a low-yielding process compared to its five- and six-membered ring counterparts, pyrrolidine (B122466) and piperidine (B6355638). acs.org Despite this challenge, research has focused on optimizing conditions to improve the efficiency of this transformation.
The process involves treating the N-Boc protected azepane with a strong organolithium base, such as n-butyllithium (n-BuLi), to generate an α-lithiated intermediate. whiterose.ac.uk This nucleophilic species can then be trapped with a variety of electrophiles to introduce diverse functionalities at the 2-position of the azepane ring. whiterose.ac.ukresearchgate.net For instance, the lithiation of N-Boc-2-phenylazepane followed by quenching with an electrophile allows for the synthesis of 2,2-disubstituted azepanes. researchgate.net
The regioselectivity of the lithiation is directed by the N-Boc group, which coordinates with the lithium cation, facilitating deprotonation at the adjacent carbon. whiterose.ac.uk The choice of solvent and temperature is critical for the stability of the organolithium intermediate and the success of the subsequent substitution. whiterose.ac.uk
Optimization of the reaction time for the lithiation of N-Boc-2-phenylazepane and the subsequent trapping of the lithiated intermediate has been a subject of detailed investigation. whiterose.ac.uk Studies have shown that careful control of these parameters can lead to good to excellent yields of novel α-substituted and, in some cases, unusual ortho-substituted products on the phenyl ring. whiterose.ac.ukresearchgate.net
The reaction conditions, including the choice of the organolithium reagent (e.g., n-BuLi or sec-BuLi) and the solvent system (e.g., THF), play a crucial role in the outcome of the reaction. whiterose.ac.ukacs.org For example, the use of n-BuLi in THF is a common set of conditions for the lithiation of N-Boc heterocycles. whiterose.ac.uk The subsequent reaction with various electrophiles, such as alkyl halides, aldehydes, ketones, and chloroformates, allows for the introduction of a wide range of substituents. researchgate.net Interestingly, the choice of electrophile can influence the site of substitution, with some electrophiles leading to ortho-substitution on the phenyl ring instead of the expected α-substitution on the azepane ring. researchgate.net
| Starting Material | Base | Electrophile | Product | Yield |
| N-Boc-2-phenylazepane | n-BuLi | Various | α-Substituted azepanes | Good to Excellent |
| N-Boc-2-phenylazepane | n-BuLi | Cyanoformates, Chloroformates | ortho-Substituted products | High (up to 85%) |
| N-Boc-azepane | s-BuLi | Various | 2-Substituted azepanes | Variable |
Table 1: Examples of Lithiation-Substitution Reactions of N-Boc-Azepane Derivatives whiterose.ac.ukresearchgate.net
Photochemical and Photoenzymatic Synthesis of Functionalized Azepanes
In recent years, photochemical and photoenzymatic methods have emerged as powerful and sustainable strategies for the synthesis of functionalized azepanes. acs.orgnih.govnih.govresearcher.life These approaches offer mild reaction conditions and unique selectivities that are often difficult to achieve with traditional synthetic methods. researchgate.netresearchgate.net
Photochemical methods provide a direct way to introduce functionality into the azepane ring system. manchester.ac.uknih.gov One notable strategy involves the dearomative ring expansion of nitroarenes mediated by blue light. manchester.ac.uknih.gov This process converts a six-membered nitroarene into a seven-membered 3H-azepine intermediate through a singlet nitrene species. researchgate.net Subsequent hydrogenolysis of the azepine yields polysubstituted azepanes in a two-step sequence. manchester.ac.uknih.gov This method allows for the synthesis of complex azepane structures from simple and readily available starting materials. manchester.ac.uk
Another approach utilizes photochemical oxyfunctionalization to introduce carbonyl groups at positions distal to the nitrogen atom in the azepane ring. acs.orgnih.govresearcher.life This is achieved through a process involving a decatungstate photocatalyst, which mediates a hydrogen atom transfer (HAT) from the C-H bonds of the azepane. acs.org By protonating the amine, the proximal C-H bonds are deactivated, leading to regioselective oxyfunctionalization at the C4 position. acs.org This strategy has been successfully employed in the synthesis of N-Boc-4-oxoazepane. acs.orgnih.gov
| Starting Material | Method | Key Intermediate | Product |
| Nitroarene | Photochemical Dearomative Ring Expansion | 3H-Azepine | Polysubstituted Azepane |
| Azepane | Photochemical Oxyfunctionalization | N-Boc-4-oxoazepane | N-Boc-4-hydroxy/amino-azepane |
Table 2: Photochemical Strategies for Azepane Synthesis manchester.ac.ukacs.orgnih.govnih.gov
The combination of chemical and enzymatic transformations in one-pot cascades, known as chemoenzymatic synthesis, has become a highly effective strategy for producing chiral azepanes with high enantiomeric excess. bohrium.comacs.orgnih.gov These cascades often leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to asymmetrically transform prochiral intermediates generated by a preceding chemical step. acs.orgnih.govnih.govresearcher.life
A powerful example is the one-pot photoenzymatic synthesis of chiral N-Boc-4-amino/hydroxy-azepanes. acs.orgnih.govnih.govresearcher.life This process begins with the photochemical oxyfunctionalization of azepane to generate N-Boc-hexahydro-1H-azepin-4-one. acs.orgnih.gov This prochiral ketone intermediate is then subjected to a stereoselective biocatalytic transamination using an amine transaminase (ATA) or a carbonyl reduction using a ketoreductase (KRED) to yield the corresponding chiral amine or alcohol with high conversion and enantiomeric excess. acs.orgnih.govnih.govresearcher.life This integrated approach provides a mild and operationally simple workflow for the asymmetric synthesis of valuable azepane building blocks. acs.orgresearcher.liferesearchgate.net
Another chemoenzymatic strategy involves the biocatalytic reduction of 7-membered cyclic imines using imine reductases (IREDs) to produce enantioenriched 2-aryl azepanes. bohrium.comacs.org These chiral amines can then be converted to their corresponding N'-aryl ureas and subjected to a stereospecific rearrangement mediated by an organolithium base. bohrium.comacs.org This rearrangement proceeds via a configurationally stable benzyllithium (B8763671) intermediate, leading to the formation of previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.org
| Starting Material | Key Steps | Enzymes | Product | Enantiomeric Excess |
| Azepane | Photochemical oxyfunctionalization, Biocatalytic transamination/reduction | Amine Transaminase (ATA), Ketoreductase (KRED) | Chiral N-Boc-4-amino/hydroxy-azepane | >99% |
| 7-Membered Cyclic Imine | Biocatalytic reduction, Organolithium-mediated rearrangement | Imine Reductase (IRED) | Enantioenriched 2,2-disubstituted azepane | High |
Table 3: Chemoenzymatic Cascades for Chiral Azepane Synthesis acs.orgnih.govresearcher.lifebohrium.comacs.org
Ring Expansion Methodologies for Azepane Ring Formation
Synthesis of Related Substituted Phenylethenyl Moieties
The synthesis of the 2-phenylethenyl substituent is another critical aspect of constructing the target molecule. Olefination and cross-coupling reactions are the primary methods employed for this purpose.
Olefination and Cross-Coupling Reactions for Ethenyl Introduction
The Wittig reaction is a classic and widely used method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. nih.gov This reaction is highly effective for synthesizing alkenes and has been employed in the preparation of trans-9-(2-phenylethenyl)anthracene, a structurally related compound. nih.govpurdue.edu The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another powerful tool that often provides E-olefins with high selectivity. rsc.org
The Julia olefination and its modifications, such as the Julia-Kocienski olefination, utilize phenyl sulfones to react with aldehydes or ketones, yielding alkenes after reductive elimination. whiterose.ac.uk These reactions are valued for their versatility and wide functional group tolerance. whiterose.ac.uk
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, also offer an efficient route to phenylethenyl moieties. This reaction can be used to couple vinyl boronic acids or their esters with aryl halides to form the desired styrene (B11656) derivatives. whiterose.ac.uk Ruthenium-catalyzed C-H activation and cross-coupling of cyclic enamides with alkenyl boronic acids has also been reported as a method to introduce alkenyl groups to heterocyclic systems.
Stereoselective Formation of Phenylethenyl Linkages (E/Z Isomers)
Controlling the stereochemistry of the double bond to selectively form either the E or Z isomer is a key consideration in the synthesis of phenylethenyl-substituted compounds. The choice of reaction and reaction conditions can significantly influence the stereochemical outcome.
The standard Wittig reaction often leads to the formation of the Z-alkene, especially with unstabilized ylides. rsc.org However, modifications like the Schlosser modification can favor the formation of the E-alkene. rsc.org The Horner-Wadsworth-Emmons reaction generally shows a high preference for the E-isomer. rsc.org
The Julia-Kocienski olefination is known for its high E-selectivity, which is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. whiterose.ac.uk
In Suzuki-Miyaura couplings, the stereochemistry of the vinyl boronic ester is typically retained in the final product, allowing for the stereoselective synthesis of either the E or Z olefin, provided the corresponding stereochemically pure boronic ester is used. whiterose.ac.uk Isomerization of a less stable isomer to the more stable one can also be achieved under certain conditions, for example, using a rhodium catalyst.
Strategic Application of Protective Groups in Azepane Synthesis (e.g., N-Boc)
The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern azepane synthesis. The Boc group is widely employed to protect the nitrogen atom of the piperidine or azepane ring during various synthetic transformations. chemrxiv.orgnih.gov
The N-Boc group serves several critical functions:
Directing Group: In lithiation reactions, the Boc group can direct the deprotonation to the adjacent carbon atom, enabling subsequent functionalization at the C2 position of the ring.
Stabilization and Handling: N-Boc protected intermediates, such as N-Boc-bicyclic secondary cyclopropylamines, are often more stable and easier to handle than their unprotected counterparts. chemrxiv.org
Solubility: The Boc group generally increases the solubility of the molecule in organic solvents, facilitating purification by chromatography.
Facilitating Reactions: In some cases, the presence of the Boc group is essential for the desired reactivity. For instance, in the synthesis of functionalized halogen-substituted azepines, the dihalocyclopropanation reaction is performed on the N-Boc protected cyclic enamine. chemrxiv.org
Mild Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine without affecting other functional groups.
A thesis by Aeyad specifically details the synthesis of N-Boc-2-[(Z)-2-phenylethenyl]piperidine, which represents a key precursor for the synthesis of this compound via a ring expansion methodology. The synthesis involves the lithiation of N-Boc-piperidine and subsequent reaction with an appropriate electrophile to introduce the phenylethenyl side chain.
The following table lists the chemical compounds mentioned in this article.
Reactivity and Advanced Chemical Transformations of 2 2 Phenylethenyl Azepane
Reactivity Profiles of the Azepane Nitrogen Atom
Basicity and Nucleophilicity: Cyclic secondary amines are generally more nucleophilic than their acyclic counterparts because the alkyl groups are "tied back," reducing steric hindrance around the nitrogen atom. youtube.com The nucleophilicity of cyclic amines is also influenced by ring size, with the order often being pyrrolidine (B122466) (5-membered) > piperidine (B6355638) (6-membered) > azepane (7-membered). savemyexams.com While azepane is a slightly weaker base than piperidine, it remains a potent nucleophile capable of participating in a variety of reactions. savemyexams.comstackexchange.com For instance, the nitrogen can readily act as a nucleophile in substitution and acylation reactions. chemtube3d.com
Hyperconjugation, the interaction of the nitrogen lone pair with adjacent C-H σ-bonds, is also believed to enhance the nucleophilicity of cyclic amines. youtube.com This inherent reactivity makes the azepane nitrogen a prime target for functionalization, such as alkylation, arylation, and acylation, which can modulate the compound's steric and electronic properties for further transformations.
Table 1: Comparison of Basicity and Nucleophilicity Parameters for Selected Cyclic Amines
| Amine | Ring Size | pKHB savemyexams.com | Nucleophilicity (N) gauthmath.com | Notes |
|---|---|---|---|---|
| Pyrrolidine | 5 | 2.59 | 15.85 (in MeOH) | Highest basicity and nucleophilicity among common cyclic amines. |
| Piperidine | 6 | 2.45 | 17.76 (in DMSO) | Strong nucleophile, slightly less basic than pyrrolidine. |
| Azepane | 7 | 2.29 | - | Lower basicity than piperidine due to ring size effects. |
| Morpholine | 6 (with O) | 1.51 | 16.41 (in DMSO) | Reduced basicity due to the electron-withdrawing effect of oxygen. |
pKHB is a measure of hydrogen-bond basicity.
Chemical Transformations at the Phenylethenyl Moiety
The phenylethenyl (styryl) group provides a complementary site of reactivity, characterized by its electron-rich olefinic double bond. This moiety can undergo a range of transformations, including additions, cycloadditions, and reactions that lead to extended aromatic systems.
Addition Reactions to the Olefinic Bond
The carbon-carbon double bond in the styryl substituent is susceptible to electrophilic addition reactions, providing a straightforward pathway to functionalize the side chain and introduce new stereocenters.
Hydrogenation: The olefinic bond can be readily reduced via catalytic hydrogenation. This transformation is commonly achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas or through transfer hydrogenation using hydrogen donors such as 2-propanol. ibchem.comchegg.comphysicsandmathstutor.com This reaction converts the phenylethenyl group into a phenylethyl substituent. For styrenes, Rh-catalyzed asymmetric hydrogenation can be employed to produce chiral benzylic centers with high enantioselectivity, a reaction often directed by a nearby functional group. youtube.comgauthmath.com
Hydroboration-Oxidation: This two-step sequence offers a powerful method for the anti-Markovnikov hydration of the double bond. gauthmath.com Treatment of the styryl group with a borane (B79455) reagent (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide and base yields 2-phenylethan-1-ol derivatives. The reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond, providing excellent stereochemical control. gauthmath.com
Halogenation: The electron-rich double bond of the phenylethenyl group reacts readily with halogens like bromine (Br₂) in an electrophilic addition reaction. chemtube3d.com The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the formation of a vicinal dibromide, specifically (1,2-dibromoethyl)benzene (B150757) derivatives. youtube.comchegg.com This reaction serves as a classic test for unsaturation and a gateway to further functionalization.
Cycloaddition Reactions (e.g., [2+2], [3+2])
The olefinic bond of the styryl group can participate as a 2π-electron component in various cycloaddition reactions, enabling the rapid construction of complex cyclic and polycyclic structures.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane (B1203170) rings. When irradiated, styryl derivatives can dimerize or react with other alkenes. For example, styrylpyrenes have been shown to undergo [2+2] cycloaddition reactions under visible light irradiation. ibchem.com
[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions are highly effective for synthesizing five-membered heterocyclic rings. The styryl double bond can act as the dipolarophile, reacting with various 1,3-dipoles. A notable example is the reaction of styryl derivatives with 2,2,2-trifluorodiazoethane, which, after a sequence of cycloaddition, isomerization, and oxidation, yields 5-aryl-3-trifluoromethylpyrazoles. Similarly, palladium-catalyzed allylic amine rearrangements can be coupled with a subsequent [3+2] dipolar cycloaddition to form complex bicyclic products in a single operation.
[4+2] Cycloaddition (Diels-Alder): The styryl group can function as a dienophile in Diels-Alder reactions. More significantly, when the azepane scaffold is part of a larger molecule containing a diene, an intramolecular styryl Diels-Alder (ISDA) reaction can occur. physicsandmathstutor.com These reactions are powerful tools for synthesizing polycyclic cores found in many natural products. physicsandmathstutor.comgauthmath.com
Aromatization Pathways to Azepine Derivatives
The conversion of the saturated azepane ring into an aromatic 1H-azepine ring represents a significant synthetic challenge. 1H-Azepines are 8π-electron antiaromatic systems and are generally unstable, preferring to adopt a non-planar boat conformation to alleviate this instability.
Direct aromatization of a simple azepane requires the removal of three pairs of hydrogen atoms (a six-electron oxidation), a thermodynamically demanding process. Consequently, there are few, if any, direct and general methods for the dehydrogenation of simple azepanes to azepines. Instead, the literature more commonly describes the reverse reaction: the catalytic hydrogenation of pre-formed azepine derivatives to the more stable saturated azepane ring.
Synthetic routes to azepine derivatives typically circumvent this difficult aromatization step by employing methods such as the ring expansion of aryl azides or the cyclization of acyclic precursors. While direct aromatization of the 2-(2-phenylethenyl)azepane core is not a well-documented pathway, theoretical pathways could involve late-stage oxidation or dehydrogenation under harsh conditions. chemtube3d.com For instance, late-stage oxidation of substituted tetrahydroazepines has been used to access oxo-azepines, indicating that oxidation of the ring is possible, though full aromatization remains elusive. chemtube3d.com
Intramolecular Rearrangement Reactions of Azepane and Azepine Systems
The azepane and azepine scaffolds are amenable to various intramolecular rearrangement reactions, which can be used to construct the ring system itself or to functionalize it in novel ways. These rearrangements often proceed via sigmatropic shifts, organometallic intermediates, or reactive nitrenes.
One powerful strategy involves ring expansion of smaller heterocycles. For example, palladium-catalyzed allylic amine rearrangements can efficiently convert 2-alkenyl piperidines into their corresponding azepane counterparts through a two-carbon ring expansion. Similarly, a copper(I)-promoted Ullmann-type annulation followed by a rearrangement cascade can expand a 5-arylpyrrolidine ring into a highly functionalized 1H-benzazepine.
Rearrangements of pre-formed azepane derivatives are also known. A chemoenzymatic approach has been developed where enantioenriched 2-aryl azepanes are converted to N'-aryl ureas. Upon treatment with a strong base, these ureas undergo a stereospecific rearrangement via a configurationally stable benzyllithium (B8763671) intermediate, transferring the aryl group to the 2-position to create previously inaccessible 2,2-disubstituted azepanes. Another elegant method involves the Rh(II)-catalyzed reaction of dienyltriazoles, which generates a transient vinylcyclopropane (B126155) that immediately undergoes a 1-aza-Cope ibchem.comibchem.com-sigmatropic rearrangement to form fused dihydroazepine derivatives.
Transition Metal-Catalyzed Transformations Involving the Azepane or Phenylethenyl Scaffold
Transition metal catalysis offers a versatile and powerful platform for modifying both the azepane ring and the phenylethenyl side chain, often with high selectivity and functional group tolerance.
The azepane scaffold can undergo direct C–H functionalization. Palladium(II) catalysis, for instance, enables the enantioselective α-C–H coupling of azepanes with aryl boronic acids to form α-arylated products. Other metals like copper have also been used for intramolecular C(sp³)–H amination reactions to form bicyclic systems.
The phenylethenyl moiety is highly susceptible to a variety of classic cross-coupling reactions. The Heck reaction, catalyzed by palladium, allows for the arylation or alkenylation of the terminal carbon of the styryl double bond. Suzuki and Negishi cross-coupling reactions provide routes to couple the styryl group (if modified to a halide or boronic acid) with a wide range of partners. Cobalt catalysts have been used for the addition of styrylboronic acids across the double bond of vinylpyridines, a reaction where a nitrogen atom adjacent to the vinyl group is crucial for promoting the transformation.
Table 2: Selected Transition Metal-Catalyzed Reactions on Azepane and Phenylethenyl Scaffolds
| Catalyst | Scaffold | Reaction Type | Description | Reference(s) |
|---|---|---|---|---|
| Pd(II) | Azepane | α-C–H Arylation | Enantioselective coupling of α-C–H bonds with aryl boronic acids. | |
| Rh(II) | Azepane Precursor | Cyclopropanation/Aza-Cope | Intramolecular reaction of dienyltriazoles to form fused dihydroazepines. | |
| Cu(I) | Azepane Precursor | Ring Expansion | Ullmann-type annulation/rearrangement of pyrrolidines to benzazepines. | |
| Pd(0) | Phenylethenyl | Heck Reaction | Arylation or alkenylation of the terminal carbon of the double bond. | |
| Co(II) | Phenylethenyl | Addition | Catalyzes the addition of styrylboronic acid to vinylpyridines. | |
| Ni(0) | Phenylethenyl/Diene | [4+2] Cycloaddition | Intramolecular cycloaddition of dienynes. |
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and versatile platform for a wide range of chemical transformations, including C-N, C-O, and C-C bond formations. In the context of substrates analogous to this compound, copper catalysts have been instrumental in mediating cyclization and annulation reactions.
Research has demonstrated the utility of copper(II) acetate (B1210297) in catalyzing the aminooxygenation of unsaturated amides, a reaction class relevant to the functionalization of alkenyl heterocycles. frontiersin.org While not performed on this compound itself, studies on similar systems show that using Cu(OAc)₂ with K₂CO₃ or Na₂CO₃ as a base in acetonitrile (B52724) can yield desired products in yields ranging from 45% to 92%. The absence of the copper catalyst results in no reaction, underscoring its critical role. frontiersin.org
Furthermore, copper-catalyzed aerobic enantioselective carboamination of unactivated alkenes has been developed for the synthesis of N-heterocycles. frontiersin.org Using a Cu(OTf)₂ catalyst with oxygen as the oxidant, excellent yields (up to 97%) and high enantioselectivities (92%) have been achieved, demonstrating the potential for stereocontrolled functionalization of the alkene in styryl-substituted azepanes. frontiersin.org In a different approach, copper-catalyzed chemodivergent tandem reactions of N-(ortho-alkynyl)aryl-pyrroles and indoles have been explored. sci-hub.se For instance, isoindole 5a undergoes a 6-endo-dig cyclization/dearomatization cascade catalyzed by Cu(OTf)₂ to deliver an N-fused tetracyclic product in 84% yield. sci-hub.se This highlights copper's ability to facilitate complex intramolecular transformations leading to polycyclic N-heterocycles.
A notable application of copper catalysis is in radical-mediated annulation reactions. A copper-catalyzed [2 + 2 + 1] annulation of benzene-linked 1,n-enynes with azides provides access to fused pyrroline (B1223166) structures. researchgate.net This process involves the copper-mediated generation of an azide (B81097) radical, which initiates a cascade of cyclization events.
| Catalyst System | Reaction Type | Substrate Type | Key Findings | Yield | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ / Base | Aminooxygenation | Unsaturated Quaternary Amides | Catalyst is essential for the reaction. | 45-92% | frontiersin.org |
| Cu(OTf)₂ / O₂ | Enantioselective Carboamination | Unactivated Alkenes | High yield and enantioselectivity achieved. | up to 97% | frontiersin.org |
| Cu(OTf)₂ | Cyclization/Dearomatization | N-(ortho-alkynyl)aryl-isoindoles | Facilitates 6-endo-dig cyclization cascade. | 84% | sci-hub.se |
Rhodium-Catalyzed Transformations
Rhodium catalysts are powerful tools for C-H activation, hydroformylation, and annulation reactions. Their application to saturated N-heterocycles like azepane allows for direct functionalization that would otherwise require pre-functionalized substrates.
The enantioselective rhodium-catalyzed dehydrogenative silylation of unactivated C(sp³)–H bonds represents a pioneering approach to functionalizing saturated rings. rsc.org This methodology has been extended to include various saturated aza-heterocycles such as piperidine, pyrrolidine, and azepane, achieving good regio- and enantio-selectivities with enantiomeric excesses up to 97%. rsc.org This suggests a viable pathway for the direct, stereoselective introduction of silyl (B83357) groups at the C3 or C7 positions of the azepane ring in this compound.
In the realm of constructing seven-membered rings, Rh(III)-catalyzed C–H activation and [4+3] annulation reactions have been developed. acs.org For example, the reaction of 1-arylpyrazolidinones with allylic acetals, which serve as 3-carbon synthons, yields benzodiazepines under mild conditions. acs.org This type of annulation strategy could conceivably be adapted for the synthesis of functionalized azepane cores. The reaction proceeds via a rhodacycle intermediate formed through a concerted metalation-deprotonation process, followed by migratory insertion and subsequent cyclization. acs.orgresearchgate.net
Furthermore, rhodium catalysis is effective in domino reactions. A domino hydroformylation and double-cyclization of a trisubstituted alkene containing an amide group has been reported for the synthesis of a pyrrolidine-fused azepane, demonstrating rhodium's capacity to orchestrate complex multi-step transformations with good diastereoselectivity. frontiersin.org
| Catalyst System | Reaction Type | Substrate Type | Key Findings | Yield / ee | Reference |
|---|---|---|---|---|---|
| Rh(I) / Chiral Ligand | Dehydrogenative Silylation | Saturated Aza-heterocycles (incl. Azepane) | Direct, enantioselective functionalization of unactivated C(sp³)–H bonds. | up to 97% ee | rsc.org |
| [Cp*RhCl₂]₂ / Zn(OTf)₂ | C–H Activation / [4+3] Annulation | 1-Arylpyrazolidinones & Allylic Acetal | Efficient construction of seven-membered benzodiazepine (B76468) rings. | 23-90% | acs.org |
| Rh Catalyst | Domino Hydroformylation/Cyclization | Trisubstituted Alkene with Amide | Synthesis of pyrrolidine-fused azepane with good diastereoselectivity. | 82% | frontiersin.org |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts are renowned for their high tolerance of functional groups and their unique reactivity in metathesis, hydrogenation, and oxidative cyclization reactions. For substrates like this compound, ruthenium catalysis opens avenues for both modification of the styryl group and construction of the azepane ring itself.
A significant development is the chemoselective Ru-catalyzed oxidative lactamization of aromatic 1,5- and 1,6-alkynylamines. acs.org This methodology allows for the efficient assembly of benzofused seven- and eight-membered lactams. The reaction's chemoselectivity is critically dependent on the length of the carbon chain separating the amine and alkyne functionalities. For instance, 1,5- and 1,6-alkynylamines undergo oxidative lactamization, whereas 1,4-alkynylamides yield the hydroamination product instead. acs.org This selectivity is rationalized by DFT studies, which indicate that the reaction proceeds through a Ru-vinylidene intermediate. The subsequent step, either an intramolecular nucleophilic attack (hydroamination) or oxidation by an external oxidant (oxidative lactamization), is determined by the specific substrate structure. acs.org
Ruthenium catalysts have also been employed for the synthesis of 3-pyrrolidinol (B147423) derivatives via a hydrogen auto-transfer amination cyclization of 1,2,4-butanetriol (B146131) with primary aromatic amines. frontiersin.org This "borrowing hydrogen" strategy showcases ruthenium's ability to facilitate atom-economical C-N bond formation.
| Catalyst System | Reaction Type | Substrate Type | Key Findings | Yield | Reference |
|---|---|---|---|---|---|
| Ru Catalyst / 4-picoline N-oxide | Oxidative Lactamization | 1,5- and 1,6-Alkynylamines | Chemoselective formation of 7- and 8-membered lactams; pathway depends on chain length. | Moderate to Good | acs.org |
| Ru Catalyst | Hydroamination | 1,4-Alkynylamides | Forms hydroamination product instead of lactam, showing high chemoselectivity. | - | acs.org |
| Ru Catalyst | Hydrogen Auto-Transfer Amination Cyclization | 1,2,4-butanetriol & Primary Amines | Atom-economical synthesis of substituted pyrrolidinols. | - | frontiersin.org |
Radical Reactions and Their Chemoselective and Regioselective Outcomes
Radical reactions provide a powerful means to form C-C and C-heteroatom bonds, often with unique selectivity profiles compared to ionic pathways. The phenylethenyl group in the target molecule is an excellent radical acceptor, while the azepane ring can also participate in radical processes, for example, through hydrogen atom transfer (HAT).
A novel copper-catalyzed radical [2 + 2 + 1] annulation of benzene-linked 1,n-enynes with an azide source has been developed to synthesize fused pyrroline compounds. researchgate.net The proposed mechanism involves the initial generation of an azide radical, which adds chemoselectively to the alkene moiety of the enyne substrate. researchgate.net This is followed by a regioselective 5-exo or 6-exo radical cyclization onto the alkyne, generating a vinyl radical intermediate, which ultimately leads to the final annulated product. researchgate.net This type of radical cascade demonstrates how a single radical initiation event can trigger a sequence of highly selective bond formations.
The combination of radical and polar chemistry in sequential reactions, known as radical-polar crossover reactions, has also emerged as a powerful synthetic strategy. thieme-connect.de These processes often involve a single-electron redox event to convert a radical intermediate into an ionic one, or vice versa, thereby enabling reaction sequences that would be difficult to achieve using purely radical or purely ionic chemistry. thieme-connect.deacs.org
Stereochemical Aspects of 2 2 Phenylethenyl Azepane
Stereoisomerism and Conformational Dynamics within the Azepane Ring System
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is known for its significant conformational flexibility. mdpi.comlifechemicals.com Unlike the well-defined chair conformations of six-membered rings, seven-membered rings like azepane exhibit more complex conformational behavior, often existing as a dynamic equilibrium of several low-energy forms, such as twist-chair and boat conformations. beilstein-journals.orgcdnsciencepub.com The presence of a substituent at the C2 position, such as the (2-phenylethenyl) group, introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers.
Table 1: Comparison of Common Azepane Ring Conformations
| Conformation | Relative Energy | Key Features |
| Twist-Chair | Lowest | Generally the most stable conformer, minimizes torsional and angle strain. |
| Chair | Low | A common low-energy conformation. |
| Boat | Higher | Generally less stable due to flagpole interactions. |
| Twist-Boat | Higher | An intermediate in the interconversion between other conformers. |
Note: The relative energies are generalizations and can be significantly influenced by substitution patterns.
Geometric Isomerism of the Phenylethenyl Moiety (E/Z Configurations)
The phenylethenyl (styryl) group attached to the C2 position of the azepane ring contains a carbon-carbon double bond, which gives rise to geometric isomerism. chemguide.co.uk This results in two possible isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). ramauniversity.ac.in
(E)-isomer: The azepane ring and the phenyl group are on opposite sides of the double bond. This configuration is generally more stable due to reduced steric clash. chemguide.co.uk
(Z)-isomer: The azepane ring and the phenyl group are on the same side of the double bond. This configuration is typically less stable and may be formed under specific reaction conditions or through photochemical isomerization of the (E)-isomer. nih.gov
The distinction between these isomers is made using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpressbooks.pub For each carbon of the double bond, the attached groups are assigned priorities based on atomic number. If the higher-priority groups are on opposite sides, the isomer is designated (E); if they are on the same side, it is designated (Z). chemguide.co.ukwikipedia.org In the case of 2-(2-phenylethenyl)azepane, the (E)-isomer is the more commonly referenced and synthesized form due to its greater thermodynamic stability. nih.govrsc.org
Enantioselective Synthesis and Kinetic Resolution Strategies for Azepane Derivatives
The synthesis of enantioenriched 2-substituted azepanes like this compound is a significant challenge in organic chemistry due to the difficulty in controlling stereochemistry on the flexible seven-membered ring. bohrium.comnih.gov Strategies to obtain single enantiomers generally fall into two categories: enantioselective synthesis, which creates a specific enantiomer from a prochiral precursor, and kinetic resolution, which separates a racemic mixture. ethz.ch
The development of enantioselective methods for the functionalization of N-heterocycles is a major focus of modern synthetic chemistry. nih.gov For azepane derivatives, several catalytic approaches have been explored:
Transition Metal Catalysis: Palladium-catalyzed enantioselective α-C–H arylation has been successfully applied to a range of cyclic amines, including azepanes. nih.govscispace.com This method often employs a chiral ligand, such as a chiral phosphoric acid, to induce asymmetry. nih.govmdpi.com The combination of a palladium catalyst with a chiral ligand can facilitate the coupling of the azepane core with aryl groups with high enantioselectivity. scispace.com Similarly, asymmetric hydrogenation of cyclic imine precursors using chiral iridium or rhodium catalysts is a powerful method for producing chiral amines. acs.org
Organocatalysis: Chiral organocatalysts have been used to construct azepane rings through domino reactions, creating multiple stereocenters with high stereoselectivity in a single sequence. rsc.org
Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the azepane nitrogen. This auxiliary directs the stereochemical course of a subsequent reaction and is then removed, yielding the enantioenriched product.
Table 2: Examples of Catalytic Systems for Enantioselective Azepane Synthesis
| Catalyst/Ligand Type | Reaction Type | Potential Application | Reference |
| Palladium / Chiral Phosphoric Acid | C-H Arylation | Direct synthesis of α-arylated azepanes | nih.govmdpi.com |
| Iridium / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Reduction of cyclic imines to chiral azepanes | acs.org |
| Chiral Secondary Amine (e.g., prolinol derivative) | Organocatalytic Domino Reaction | Enantioselective construction of the azepane ring | rsc.org |
Kinetic resolution is a powerful technique for separating racemic mixtures of chiral amines. ethz.ch This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. rsc.org
Non-Enzymatic Catalytic Resolution: One approach involves the use of a chiral catalyst, such as a chiral hydroxamic acid, in combination with an achiral N-heterocyclic carbene (NHC) catalyst. ethz.chresearchgate.net This co-catalyst system can effectively acylate one enantiomer of a cyclic amine faster than the other, allowing for the separation of the unreacted, enantioenriched amine. researchgate.netresearchgate.net Chiral bases, such as (+)-sparteine, have also been investigated for the kinetic resolution of N-Boc protected azepanes, although with limited success in some cases. whiterose.ac.uk
Enzymatic Resolution: Biocatalysis offers a highly selective alternative. bohrium.com Enzymes, particularly lipases and oxidases, can exhibit exquisite enantioselectivity. nih.govnih.gov For instance, an imine reductase (IRED) can be used in a kinetic resolution process where it selectively reduces the imine precursor to one enantiomer of the amine, leaving the other unreacted. nih.gov Similarly, monoamine oxidases can be used to deracemize a mixture by selectively oxidizing one enantiomer, which can then be non-selectively reduced back to the racemate, gradually enriching the desired enantiomer. bohrium.comnih.gov
Diastereoselective Control in Synthetic Pathways
When a molecule already contains a stereocenter, as in an enantiopure 2-substituted azepane, subsequent reactions can be influenced by this existing chirality, leading to the preferential formation of one diastereomer over another. The synthesis of polysubstituted azepanes with well-defined three-dimensional structures often relies on such diastereoselective transformations. nih.gov
The stereocenter at the C2 position of this compound can direct the approach of reagents to other positions on the ring. For example, the alkylation of chiral azepane derivatives often proceeds with high diastereoselectivity, where the existing substituent directs the incoming electrophile to a specific face of the ring. nih.gov Computational studies have suggested that torsional effects within the flexible seven-membered ring are responsible for the observed diastereoselectivities. nih.gov
Synthetic strategies like the silyl-aza-Prins cyclization can produce substituted azepanes with excellent diastereoselectivity, often favoring the formation of trans-isomers. researchgate.net Furthermore, multi-component reactions have been developed that can assemble highly substituted azepine frameworks with good control over diastereoselectivity by carefully orchestrating the sequence of bond-forming events. nih.gov This control is essential for building complex molecules with multiple stereocenters, a common requirement in medicinal chemistry. acs.orgacs.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the three-dimensional structure and conformational preferences of azepane ring systems.
Conformational Analysis of Azepane Ring Systems via DFT and Ab Initio Methods
The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net Computational studies have been instrumental in determining the relative energies of these conformers and the barriers to their interconversion.
DFT and ab initio calculations have shown that for many azepane derivatives, the twist-chair conformation is the most stable. researchgate.netnih.govacs.org The presence of substituents, such as the 2-phenylethenyl group, can influence the conformational equilibrium. For instance, in a study of tetrazole-fused azepanes, a preferential twist-boat conformation was theoretically determined to be suitable for mannosidase inhibition. rsc.orgrsc.org High-level electronic structure calculations have been used to perform holistic conformational analyses of azepane and related seven-membered heterocycles, comparing them to cycloheptane. nih.govacs.org These studies often reveal that the presence of a heteroatom can lower the relative energy of boat conformations compared to chair forms. nih.gov
The accuracy of these computational predictions is often validated by comparing calculated parameters, such as coupling constants, with experimental data obtained from NMR spectroscopy. rsc.org
Computational Prediction and Rationalization of Stereochemical Outcomes
Computational modeling plays a crucial role in predicting and understanding the stereochemical outcomes of reactions involving the synthesis of azepane derivatives. For instance, in the synthesis of fused azepanes, the stereochemistry of the ring fusion (cis or trans) can be influenced by reaction conditions. nih.gov Computational methods can help rationalize these observations by modeling the transition states leading to different stereoisomers.
In the context of synthesizing heavily hydroxylated azepane iminosugars, computational studies can elucidate the mechanism of key stereocontrol elements, such as the tethered aminohydroxylation reaction. unifi.itacs.org By modeling the transition state, researchers can understand why a particular diastereomer is formed preferentially, often attributing it to factors like minimizing A nih.govacs.org strain. unifi.it Similarly, in the stereodivergent synthesis of azepino[3,4,5-cd]-indoles, quantum mechanical computations have established a plausible mechanism for the synergistic Cu/Ir catalysis that leads to the formation of specific stereoisomers. rsc.org
Mechanistic Studies through Advanced Computational Modeling
Advanced computational modeling, especially DFT, is a cornerstone for elucidating the intricate details of reaction mechanisms involving azepane derivatives.
Elucidation of Reaction Pathways and Transition States (e.g., DFT Studies)
DFT calculations are widely used to map out the entire reaction pathway for the synthesis of azepanes. This includes identifying starting materials, intermediates, transition states, and final products. For example, in the Pd/LA-catalyzed [5+2] annulation to form N-aryl azepanes, DFT calculations revealed the details of the reaction pathway and explained the preference for the [5+2] over the [3+2] annulation process. rsc.org
In the intramolecular cycloaddition reaction to form tetrazole-fused azepanes, a quantum chemical topological study using DFT rendered a pseudo-concerted mechanism. rsc.orgrsc.org This study showed that the formation of the azepane ring occurs before the final cyclization to the tetrazole. rsc.orgrsc.org The transition states are located and confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the transition state connects the correct reactant and product minima. rsc.orgrsc.org
Calculation of Activation Energy Barriers and Reaction Energetics
For instance, in the synthesis of tetrazole-fused azepanes, the activation energy barrier for the cycloaddition of a benzyloxy derivative was calculated to be 28.74 kcal mol⁻¹. rsc.orgrsc.org In another study on the reductive elimination step in a palladium-catalyzed reaction, DFT calculations showed how different substituent groups could affect the activation barrier. researchgate.net
These calculations can also explain the regioselectivity of certain reactions. For example, in the dearomative ring expansion of nitroarenes to form polysubstituted azepanes, preliminary calculations showed that a photoexcited stepwise radical addition-recombination was barrierless, in contrast to a thermal process with a large kinetic barrier. manchester.ac.uk
Chemical Space Exploration and Scaffold Generation
Computational approaches are increasingly used to explore the vast chemical space of possible azepane derivatives and to generate novel molecular scaffolds with desired properties.
Recent research has focused on exploring simple drug scaffolds by enumerating possible amines and diamines with up to two five-, six-, or seven-membered rings from a generated database. nih.govresearchgate.netacs.org This exploration led to the synthesis of unprecedented cis- and trans-fused azepanes. nih.govresearchgate.netacs.org Computer-assisted synthesis planning (CASP) programs like AiZynthfinder have been used to suggest retrosynthetic routes for these novel scaffolds, often predicting that azepanes are accessible via Beckmann rearrangement of cyclohexanone (B45756) oximes. nih.govacs.org
This strategy of exploring chemical space has proven fruitful, leading to the discovery of a chiral bicyclic azepane with potent neuropharmacology. nih.govresearchgate.netacs.org The generation of sp3-enriched scaffolds is another area of focus, with methodologies being developed for the rapid generation of diverse azepane-containing structures. acs.org These approaches highlight the power of combining computational exploration with synthetic chemistry to access novel and potentially bioactive molecules. acs.org
In Silico Identification of Azepane-Based Molecular Scaffolds
The in silico identification of novel drug scaffolds is a key strategy to expand the repertoire of potential therapeutic agents. By computationally generating and screening large virtual databases of chemical structures, researchers can identify promising candidates for synthesis and further biological evaluation.
One approach to exploring novel drug scaffolds involves the investigation of ring systems functionalized with amine handles. acs.orgresearchgate.netnih.govacs.org Starting from a database of ring systems, researchers enumerated a vast number of possible amines and diamines containing five-, six-, or seven-membered rings. acs.orgresearchgate.netnih.govacs.org This process led to the identification of numerous unprecedented cis- and trans-fused azepanes that were not previously listed in public chemical databases like PubChem. acs.orgresearchgate.netnih.gov
To prioritize these newly identified scaffolds for synthesis, computational tools can be employed to predict their potential biological targets. acs.orgresearchgate.netnih.gov For instance, the polypharmacology browser PPB2 analyzes the structural similarity of a query molecule to known bioactive compounds from databases such as ChEMBL to predict its likely protein targets. acs.org This in silico target prediction can guide the selection of the most promising azepane scaffolds for chemical synthesis and subsequent experimental validation. acs.orgresearchgate.netnih.gov Through such a screening campaign, an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters. acs.orgresearchgate.netnih.gov
Furthermore, computational methods can aid in predicting the synthetic accessibility of these novel scaffolds. acs.org For example, retrosynthetic analysis tools can suggest potential synthetic routes, such as the Beckmann rearrangement of cyclohexanone oximes to form azepane rings. acs.org This integration of in silico target prediction and synthetic accessibility assessment provides a powerful workflow for the discovery of new and promising azepane-based molecular scaffolds. acs.org
Assessment of Structural Diversity within Azepane Chemical Space
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, represents a versatile scaffold for the design of structurally diverse molecules with a wide range of biological activities. nih.govdntb.gov.uaresearchgate.net Computational studies have been employed to explore and characterize the vast chemical space occupied by azepane derivatives.
The structural and electronic properties of azepane and its derivatives have been investigated using quantum chemical calculations. nih.gov These studies compute molecular global reactivity descriptors like Fukui functions, frontier molecular orbitals (FMOs), and molecular electrostatic potentials to understand their reactivity and stability. nih.gov Such computational analyses have revealed that the dipole moment of azepane is lower than that of its heterocyclic counterparts, thiepane (B16028) and oxepane. nih.gov
The exploration of generated databases (GDBs) has also shed light on the structural novelty within the azepane chemical space. researchgate.net By comparing the molecular frameworks of GDB molecules with those in public databases, a large number of novel and structurally simple azepane-containing frameworks have been identified. researchgate.net These findings highlight that significant structural diversity remains unexploited in simple drug scaffolds, including those based on the azepane ring. acs.orgresearchgate.netnih.govacs.org The systematic enumeration of molecules in GDBs provides a valuable resource for identifying novel azepane scaffolds with favorable synthetic accessibility, offering new opportunities for drug discovery. researchgate.net
Structural Analysis and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would provide key information. The protons on the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). The two vinylic protons of the phenylethenyl group would show characteristic chemical shifts and a large coupling constant (J-value), which is crucial for determining the geometry of the double bond (E or Z isomer). The protons on the seven-membered azepane ring would appear in the aliphatic region, with their signals often being complex due to overlapping and coupling.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom, including those in the phenyl ring, the vinyl group, and the azepane ring. rsc.org
Illustrative ¹H and ¹³C NMR Data for (E)-2-(2-phenylethenyl)azepane
This table is illustrative and shows expected chemical shift ranges based on general principles for the compound's structural motifs.
| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl C-H | 7.20 - 7.45 (m) | 126.0 - 129.0 |
| Phenyl C (ipso) | - | ~137 |
| Vinylic C-H (α to Ph) | 6.55 (d) | ~130 |
| Vinylic C-H (β to Ph) | 6.25 (dd) | ~128 |
| Azepane C2-H | 3.30 - 3.50 (m) | ~65 |
| Azepane N-H | Variable (broad) | - |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its chemical formula (C₁₄H₁₉N). rsc.org The fragmentation pattern observed in the mass spectrum gives further structural clues. For 2-(2-phenylethenyl)azepane, fragmentation would likely involve the loss of the phenyl group or cleavage of the azepane ring.
Predicted Mass Spectrometry Data for this compound (C₁₄H₁₉N)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 202.15903 |
| [M+Na]⁺ | 224.14097 |
| [M-H]⁻ | 200.14447 |
| [M]⁺ | 201.15120 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.com This technique can definitively establish bond lengths, bond angles, and the absolute configuration of chiral centers. pages.dev
For this compound, this method would provide several critical pieces of information:
Geometric Isomerism: It would confirm whether the compound exists as the E (trans) or Z (cis) isomer by precisely measuring the geometry around the carbon-carbon double bond.
Absolute Configuration: As the C2 position of the azepane ring is a chiral center, the compound exists as a pair of enantiomers ((R) and (S)). If a single enantiomer is crystallized, or if a racemic mixture crystallizes in a chiral space group, X-ray crystallography can determine its absolute configuration.
Conformation: It would reveal the preferred conformation of the seven-membered azepane ring in the solid state.
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a sample. Using a reversed-phase column (like a C18), a single sharp peak would indicate a high degree of purity, while the presence of other peaks would signify impurities.
Chiral HPLC is a specialized and crucial technique for analyzing and separating the enantiomers ((R) and (S) isomers) of this compound. csfarmacie.cz This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net
Principle: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. researchgate.net
Application: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and would be a primary choice for developing a separation method for this compound. sigmaaldrich.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), would be optimized to achieve the best resolution between the enantiomeric peaks. orientjchem.org This technique is vital not only for analysis to determine the enantiomeric excess (ee) of a sample but also for preparative separation to isolate pure enantiomers.
Illustrative Chiral HPLC Separation Protocol
| Parameter | Description |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak® IC or similar polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers, yielding two distinct peaks. |
Advanced Applications in Chemical Biology Research
Molecular Interactions with Biological Systems (In Vitro Studies)
The biological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules. In vitro studies are crucial for elucidating these interactions, providing insights into a compound's mechanism of action and guiding the design of more potent and selective molecules.
Ligand-Target Engagement and Binding Affinity Studies (e.g., Glycine Transporter 1 (GlyT1) Modulation)
While direct binding data for 2-(2-phenylethenyl)azepane with the Glycine Transporter 1 (GlyT1) is not prominently available in the public domain, research on structurally related compounds provides significant insights into the potential of the azepane scaffold to modulate this important neurological target. GlyT1 is responsible for the reuptake of glycine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and its inhibition is a therapeutic strategy for treating schizophrenia.
A study on a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides revealed potent and selective inhibitors of human GlyT1 (hGlyT1). In this series, the replacement of a piperidine (B6355638) ring with an azepane ring led to a modest increase in potency, highlighting the favorable contribution of the seven-membered ring to target engagement. The most potent compound from this series exhibited an IC₅₀ of 37 nM. This suggests that the 2-substituted azepane moiety can effectively occupy a key binding pocket within the GlyT1 transporter.
The binding of these inhibitors is influenced by the nature of the substituents on both the phenyl ring and the sulfonamide moiety, indicating a complex interplay of forces governing ligand-target recognition. Although these compounds feature a phenylethylamine core rather than a phenylethenyl group, the data strongly supports the potential of 2-substituted azepanes to act as GlyT1 inhibitors.
| Compound Analogue Structure | Core Scaffold | Key Substituent | GlyT1 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivative | Azepane | ortho-substitution on phenyl ring | 37 | researchgate.net |
| N-(2-(piperidin-1-yl)-2-phenylethyl)-4-chlorobenzenesulfonamide | Piperidine | 4-chloro substitution | Higher than azepane analogue | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Potency Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide series of GlyT1 inhibitors, a detailed SAR was established, which can be extrapolated to hypothesize the SAR for this compound.
The key findings from the SAR studies on these azepane derivatives are summarized below:
Heterocycle: As mentioned, expanding the piperidine to an azepane ring was beneficial for potency. This suggests that the larger ring size allows for optimal interactions within the binding site.
Phenyl Ring Substitution: Substitution on the phenyl ring directly attached to the azepane-containing stereocenter had a significant impact on activity. Ortho-substitution was found to be particularly favorable, leading to the most potent compounds in the series. This indicates that this phenyl ring likely engages with a specific sub-pocket of the transporter.
Sulfonamide Moiety: The nature of the sulfonamide group was also critical. Phenyl sulfonamides were found to be superior to alkyl and other non-phenyl aromatic sulfonamides, suggesting a specific requirement for an aromatic interaction at this position.
These SAR insights provide a roadmap for optimizing the potency of azepane-based GlyT1 inhibitors. For this compound, this would imply that modifications to the phenyl ring, such as the introduction of specific substituents, could significantly enhance its binding affinity for GlyT1. The trans-configuration of the ethenyl linker in this compound would also present a different spatial arrangement of the phenyl ring compared to the phenylethylamine derivatives, which would need to be considered in any rational drug design approach.
| Molecular Feature | Modification | Impact on GlyT1 Inhibitory Potency | Reference |
|---|---|---|---|
| Heterocyclic Ring | Piperidine to Azepane | Increased potency | researchgate.net |
| Phenyl Ring at C2 of Azepane | Unsubstituted | Baseline potency | researchgate.net |
| Ortho-substitution | Significantly increased potency | researchgate.net | |
| Sulfonamide Group | Alkyl sulfonamide | Lower potency | researchgate.net |
| Phenyl sulfonamide | Higher potency | researchgate.net |
Development of Azepane-Based Chemical Biology Probes and Tools
Chemical probes are essential tools in chemical biology for dissecting complex biological processes. researchgate.net They are small molecules designed to selectively interact with a specific target, enabling its study in a cellular or in vivo context. researchgate.net Given the potent biological activities of azepane derivatives, the development of azepane-based chemical probes is a logical and promising area of research.
A well-designed chemical probe should possess high potency and selectivity for its target. researchgate.net The development of such probes often starts from a known inhibitor scaffold. The azepane ring has been incorporated into chemical probes to enhance their properties. For instance, the introduction of an azepine ring into an aminoisoxazole fragment hit against the first bromodomain of BRD4 resulted in a significant improvement in potency.
The design of a chemical probe typically involves the incorporation of a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent modification of the target. Common strategies include the development of:
Activity-Based Probes (ABPs): These probes contain a reactive "warhead" that covalently binds to the active site of an enzyme, allowing for the specific labeling and visualization of the active enzyme population. frontiersin.orgnih.gov
Photoaffinity Probes: These probes incorporate a photo-reactive group that, upon irradiation with light, forms a highly reactive species that crosslinks to the binding site of the target protein. mdpi.comnih.gov This allows for the identification of target proteins and the mapping of binding sites. mdpi.comnih.gov
While a specific chemical probe based on the this compound scaffold has not been reported, the demonstrated activity of related azepane derivatives against targets like GlyT1 makes this scaffold a prime candidate for the development of novel chemical probes to study the function and regulation of such targets.
Chemoenzymatic Approaches in Biosynthesis-Inspired Synthesis of Biologically Relevant Analogues
The synthesis of structurally complex and stereochemically defined molecules is a significant challenge in organic chemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach to address this challenge. nih.gov This is particularly relevant for the synthesis of biologically active azepane analogues, where precise control over stereochemistry is often crucial for activity.
Recent advances have demonstrated the use of chemoenzymatic strategies for the preparation of enantioenriched 2-aryl azepanes. frontiersin.orgnih.gov One such approach involves the use of imine reductases (IREDs) for the asymmetric reduction of cyclic imines. nih.gov This biocatalytic step allows for the stereoselective formation of the chiral amine center at the C2 position of the azepane ring. nih.gov
A notable chemoenzymatic route to substituted azepanes involves a sequential biocatalytic reduction and an organolithium-mediated rearrangement. frontiersin.orgnih.gov In this process:
An appropriate cyclic imine precursor is asymmetrically reduced using an imine reductase to yield an enantioenriched 2-aryl azepane. nih.gov
The resulting amine is then converted to a corresponding N'-aryl urea. nih.gov
Treatment with a base induces a stereospecific rearrangement, transferring the aryl substituent to the 2-position of the azepane ring, ultimately yielding enantioenriched 2,2-disubstituted azepanes. nih.gov
This method provides access to previously inaccessible and functionally diverse azepane analogues with high enantiomeric purity. Such chemoenzymatic strategies are invaluable for generating libraries of biologically relevant azepane derivatives for screening and SAR studies, accelerating the discovery of new therapeutic agents and chemical probes.
Future Research Directions
Development of Next-Generation Stereoselective Synthetic Methodologies
The synthesis of substituted azepanes, particularly in an enantiomerically pure form, remains a significant challenge for synthetic chemists. researchgate.net While methods such as ring-closing reactions, ring expansions, and multi-step sequences exist, new strategies are required for improved efficiency, scalability, and stereocontrol. researchgate.netresearchgate.net
Future research should focus on developing novel asymmetric syntheses tailored for 2-alkenyl-substituted azepanes like 2-(2-phenylethenyl)azepane. Key areas of investigation include:
Advanced Chemoenzymatic Cascades: Biocatalysis offers a powerful route to chiral amines. bohrium.com However, the application to azepanes has been hampered by the instability of seven-membered imine precursors in aqueous media. bohrium.com Future work could involve the engineering of robust imine reductases (IREDs) or amine transaminases (ATAs) that are effective for larger ring systems or the development of one-pot photoenzymatic processes. acs.orgacs.orgresearchgate.net
Novel Ring Expansion Strategies: Stereoselective ring expansion of smaller, more readily available piperidine (B6355638) derivatives is a proven and highly effective method for producing diastereomerically pure azepanes. rsc.orgresearchgate.net Research into new activation methods and rearrangement triggers, such as photochemical dearomative ring expansion of nitroarenes, could provide rapid access to complex azepane cores. manchester.ac.uknih.gov
Catalytic C-H Functionalization and Annulation: Transition-metal catalysis presents a powerful tool for building molecular complexity. The development of copper-catalyzed formal [5+2] aza-annulation reactions or Rh(III)-catalyzed C-H activation/[4+3] annulation strategies could enable the direct construction of the this compound scaffold from simpler precursors. researchgate.netacs.org A significant challenge lies in controlling the regioselectivity and stereoselectivity of these complex transformations.
| Methodology | Description | Advantages | Challenges & Future Directions | Reference |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Use of enzymes (e.g., IREDs, ATAs) for stereoselective synthesis, often in combination with chemical steps. | High enantioselectivity, mild reaction conditions. | Instability of 7-membered imine precursors; requires enzyme engineering for broader substrate scope. | bohrium.com |
| Piperidine Ring Expansion | Expansion of a six-membered piperidine ring to a seven-membered azepane. | Excellent stereoselectivity and regioselectivity, high yields. | Requires pre-functionalized piperidine precursors; exploring new rearrangement triggers. | rsc.org |
| Photochemical Dearomative Ring Expansion | Two-step process involving photochemical conversion of a nitroarene to a seven-membered ring, followed by hydrogenolysis. | Access to polysubstituted azepanes from simple starting materials, unlocks novel chemical space. | Currently focused on simple hydrogenation of the intermediate; needs expansion to more complex side chains. | manchester.ac.uknih.gov |
| Silyl-aza-Prins Cyclization | Lewis acid-mediated cyclization of silyl (B83357) bis(homoallylic) amines with aldehydes. | Provides trans-azepanes in high yields and good diastereoselectivity. | Reaction outcome can be highly dependent on the choice of Lewis acid catalyst. | researchgate.net |
Exploration of Underexplored Reactivity Modes and Novel Transformations
The this compound molecule possesses multiple reactive sites: the secondary amine, the electron-rich double bond, and the aromatic ring. The interplay between these functional groups could lead to novel and powerful chemical transformations that are currently unexplored.
Future research should aim to:
Leverage the Ethenyl Linker: The carbon-carbon double bond is a versatile functional handle. It can participate in a wide array of reactions including cycloadditions, epoxidations, dihydroxylations, and olefin metathesis. Investigating these reactions could lead to new families of complex azepane derivatives with diverse stereochemical and functional properties.
Nitrogen-Directed Reactions: The azepane nitrogen can be used as a directing group to control the regioselectivity of C-H functionalization reactions on the phenyl ring or even the azepane ring itself. researchgate.net This approach could enable the late-stage modification of the scaffold, which is highly valuable in medicinal chemistry.
Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation can dramatically increase synthetic efficiency. Future efforts could focus on developing tandem transformations initiated at one part of the molecule (e.g., the ethenyl group) that cascade to involve the azepane ring, creating complex polycyclic systems. The sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement is a prime example of such a powerful strategy that could be adapted. nih.gov
Expansion of Azepane-Based Chemical Space for Fundamental Discovery
The underrepresentation of the azepane motif in drug discovery libraries is a missed opportunity. manchester.ac.uknih.gov A systematic exploration of the chemical space around the this compound core could uncover scaffolds with novel biological activities. researchgate.netacs.org
A focused effort to expand this chemical space should include:
Systematic Library Synthesis: Using the core scaffold of this compound as a starting point, combinatorial libraries can be generated by systematically modifying its key features. This involves introducing a wide range of substituents on the phenyl ring, altering the geometry or saturation of the ethenyl linker, and adding functional groups at other positions of the azepane ring.
Scaffold Hopping and Bioisosteric Replacement: Research should explore the synthesis of fused bicyclic and tricyclic systems that incorporate the azepane ring. researchgate.netacs.org These more rigid structures can provide valuable insights into the conformational requirements for biological activity.
Application of Modern Synthetic Methods: Powerful new methods, such as the photochemical dearomative ring expansion of nitroarenes, allow for the modular synthesis of previously inaccessible polysubstituted azepanes. manchester.ac.uk Applying these strategies will be key to rapidly populating the underexplored azepane chemical space.
| Modification Site | Potential Modifications | Resulting Chemical Space | Reference |
|---|---|---|---|
| Phenyl Ring | Introduction of electron-donating/withdrawing groups, halogens, alkyls, etc. | Probes electronic and steric effects for structure-activity relationship (SAR) studies. | researchgate.net |
| Ethenyl Linker | Hydrogenation (phenylethyl), hydrohalogenation, oxidation (epoxide, diol), isomerization (Z-isomer). | Generates saturated and functionalized linkers, altering geometry and polarity. | acs.org |
| Azepane Nitrogen | Alkylation, acylation, sulfonylation. | Modulates basicity, lipophilicity, and hydrogen bonding capacity. | whiterose.ac.uk |
| Azepane Ring Backbone | Introduction of substituents at C3-C7, formation of fused rings (e.g., bicyclic azepanes). | Creates conformationally constrained analogues and explores novel 3D pharmacophores. | researchgate.netacs.org |
Deeper Mechanistic Understanding of Complex Catalytic and Enzymatic Processes
Advancing the synthesis and application of azepanes requires a fundamental understanding of the underlying reaction mechanisms. rsc.orgacs.org Elucidating the pathways of both catalytic and enzymatic reactions is crucial for optimizing conditions, improving selectivity, and overcoming current limitations.
Future mechanistic studies should target:
Enzymatic Transformations: For chemoenzymatic routes, detailed structural and computational studies of how enzymes like ATAs bind and process seven-membered ring substrates are needed. researchgate.net Understanding the factors that contribute to the instability of imine intermediates could lead to the rational design of more effective biocatalysts. bohrium.com
Transition-Metal Catalysis: For reactions involving metals like rhodium, copper, or palladium, a combination of kinetic experiments and density functional theory (DFT) calculations can be employed. acs.orgsnnu.edu.cn Such studies can reveal the active catalytic species, the nature of key intermediates (e.g., biradicals vs. concerted pathways), the origin of stereoselectivity, and potential inhibitory pathways. acs.orgrsc.org This knowledge is essential for the rational improvement of catalysts and reaction protocols.
Rational Design of Advanced Chemical Biology Tools with Azepane Scaffolds
Chemical biology relies on precisely designed molecular tools to probe and manipulate biological systems. The unique structural features of the azepane scaffold make it an attractive core for the development of such tools. nih.gov
Future research in this area should focus on:
Scaffold-Based Modulators of Protein-Protein Interactions (PPIs): The flexible seven-membered ring can be designed to mimic peptide turns and other secondary structures critical for protein recognition. nih.gov Using this compound as a starting point, rational design and computational modeling can guide the synthesis of derivatives aimed at disrupting specific PPIs implicated in disease. u-bordeaux.fr
Development of Molecular Probes: The phenylethenyl group can be modified to serve as a fluorescent reporter or as an anchor for attaching photo-affinity labels or other tags. beelerlab.com This would transform the molecule into a probe for imaging biological processes or for identifying the binding partners of azepane-based bioactive compounds.
Photocontrolled Ligands: Incorporating light-sensitive elements into the azepane scaffold can lead to "caged" compounds whose activity can be switched on or off with high spatial and temporal precision using light. u-bordeaux.fr This would provide powerful tools for studying dynamic cellular events.
By pursuing these interconnected research directions, the scientific community can move beyond the current limitations and unlock the vast potential of this compound and the broader class of azepane-containing molecules, paving the way for new discoveries in synthesis, catalysis, and chemical biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-phenylethenyl)azepane?
- Methodology : The compound can be synthesized via coupling reactions between azepane derivatives and cinnamoyl chloride analogs. For example, reacting 2-aminoazepane with cinnamoyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography . Cyclization strategies, similar to benzoxazepine core formation, may also apply, using ortho-aminophenols and haloalkanes as precursors .
Q. How is this compound structurally characterized?
- Methodology : Key techniques include:
- 1H/13C NMR : The vinyl protons (CH=CH) appear as doublets in the δ 6.5–7.5 ppm range, with coupling constants (J ≈ 16 Hz) indicating trans-configuration. The azepane ring protons resonate as multiplets (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 196.2478 (C13H12N2+) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=C (≈1600 cm⁻¹) and N–H (≈3300 cm⁻¹) are diagnostic .
Q. What are the solubility and stability profiles of this compound?
- Methodology : Solubility is assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies under varying pH (1–13) and temperature (4–60°C) use HPLC to monitor degradation, with logP (≈3.5) and polar surface area (PSA ≈25 Ų) predicting membrane permeability .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) control stereochemistry during the coupling step. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR using europium shift reagents . Computational modeling (DFT) optimizes transition states to favor desired stereoisomers .
Q. What computational approaches predict the conformational dynamics of this compound?
- Methodology : Molecular dynamics (MD) simulations (e.g., AMBER force field) model rotational barriers of the phenylethenyl group. Density Functional Theory (DFT) calculates torsional angles and electronic transitions (e.g., HOMO-LUMO gaps) to correlate with UV-Vis spectra .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?
- Methodology : Comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions (IC50, EC50) identify batch-to-batch variability. Structural verification via X-ray crystallography or 2D NMR (e.g., NOESY) ensures compound integrity. Meta-analysis of published data using tools like ChemAxon or PubChem validates trends .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodology : Directed ortho-metalation (DoM) with lithium amides or palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands) selectively modifies the phenyl ring. Competition experiments monitor substituent effects via LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for this compound derivatives?
- Methodology : Cross-validate NMR assignments with DEPT-135 (distinguishing CH, CH2, CH3) and HSQC (correlating 1H-13C signals). Re-synthesize disputed compounds using alternative routes (e.g., Sonogashira coupling vs. Wittig reaction) to rule out synthetic artifacts .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
